

Application Notes and Protocols: SGN-CD19A in Combination with R-ICE Chemotherapy

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Compound of Interest		
Compound Name:	Denintuzumab mafodotin	
Cat. No.:	B10855505	Get Quote

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These application notes provide a detailed overview of the antibody-drug conjugate SGN-CD19A (**Denintuzumab Mafodotin**) and the R-ICE chemotherapy protocol, focusing on their proposed combination for the treatment of B-cell malignancies, particularly relapsed or refractory diffuse large B-cell lymphoma (DLBCL). While a Phase II clinical trial for this combination was initiated, it was later terminated due to portfolio prioritization, limiting the availability of clinical data. However, preclinical studies have suggested a synergistic anti-tumor effect.

Introduction to SGN-CD19A and R-ICE

SGN-CD19A (**Denintuzumab Mafodotin**) is an antibody-drug conjugate (ADC) that targets the CD19 protein, which is broadly expressed on the surface of B-cells and B-cell malignancies.[1] [2] The ADC consists of a humanized anti-CD19 monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin F (MMAF).[1] Upon binding to CD19 on a target cell, SGN-CD19A is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis. [3]

R-ICE is a salvage chemotherapy regimen used for patients with relapsed or refractory aggressive B-cell lymphomas.[4] The protocol consists of a combination of four drugs:

• Rituximab: A monoclonal antibody that targets the CD20 protein on B-cells.



- Ifosfamide: An alkylating agent that damages cancer cell DNA.
- Carboplatin: A platinum-based chemotherapy drug that also damages DNA.
- Etoposide: A topoisomerase inhibitor that interferes with DNA replication.

The R-ICE regimen is often used to achieve a significant response before a patient undergoes an autologous stem cell transplant.[4]

Preclinical Rationale for Combination Therapy

Preclinical studies investigating the combination of SGN-CD19A and the R-ICE protocol in non-Hodgkin lymphoma models have indicated a synergistic effect. An abstract from the American Association for Cancer Research (AACR) in 2015 reported that the combination of SGN-CD19A with R-ICE resulted in "impressive anti-tumor activity" in multiple xenograft models, exceeding the activity of SGN-CD19A alone. While specific quantitative data from these studies is not publicly available, the qualitative results provided the rationale for initiating a Phase II clinical trial. The proposed mechanism for this synergy involves the multi-faceted attack on B-cell lymphoma cells, combining the targeted cell-killing of SGN-CD19A with the broad cytotoxic effects of the R-ICE components.

Data Presentation

As the Phase II clinical trial (NCT02592876) was terminated, there is no clinical data available for the combination of SGN-CD19A and R-ICE. The preclinical data, while described as showing "synergistic activity," has not been published in a format that allows for detailed quantitative analysis in tables.

Table 1: Components of the R-ICE Chemotherapy Protocol



Component	Drug Class	Mechanism of Action
Rituximab	Monoclonal Antibody	Targets CD20 on B- lymphocytes, leading to cell lysis.
Ifosfamide	Alkylating Agent	Cross-links DNA, which results in the inhibition of DNA synthesis and function.
Carboplatin	Platinum Analog	Binds to DNA, causing cross- linking and subsequent inhibition of DNA replication and transcription.
Etoposide	Topoisomerase II Inhibitor	Inhibits topoisomerase II, an enzyme essential for DNA replication, leading to DNA breaks and cell death.

Table 2: SGN-CD19A (Denintuzumab Mafodotin)

Characteristics

Component	Description
Antibody	Humanized anti-CD19 monoclonal antibody.
Payload	Monomethyl auristatin F (MMAF), a microtubule- disrupting agent.
Target	CD19, a B-cell surface protein.
Mechanism of Action	Binds to CD19, internalizes, and releases MMAF, leading to cell cycle arrest and apoptosis.

Experimental Protocols

While the specific protocol for the preclinical studies of SGN-CD19A in combination with R-ICE is not publicly available, a general methodology for such an in vivo xenograft study can be



outlined based on similar preclinical evaluations of SGN-CD19A.

In Vivo Xenograft Model Protocol for SGN-CD19A and R-ICE Combination

- 1. Cell Line and Animal Model:
- Cell Line: A human diffuse large B-cell lymphoma (DLBCL) cell line expressing high levels of CD19 (e.g., SUDHL-4, OCI-Ly10).
- Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) or CB-17 SCID) to allow for the growth of human tumor xenografts.
- 2. Tumor Implantation:
- Inject a suspension of the DLBCL cells subcutaneously into the flank of the mice.
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
- 3. Treatment Groups:
- Vehicle control (e.g., saline).
- SGN-CD19A monotherapy.
- R-ICE chemotherapy alone.
- SGN-CD19A in combination with R-ICE chemotherapy.
- 4. Dosing and Administration:
- SGN-CD19A: Administer intravenously (IV) at a specified dose and schedule (e.g., once
 weekly for 3 weeks). The dosage would be determined from prior dose-ranging studies.



- R-ICE: Administer the components of the R-ICE protocol according to a scaled-down, mouse-equivalent dosing regimen. This would involve intraperitoneal (IP) or IV administration of Rituximab, Ifosfamide, Carboplatin, and Etoposide on a schedule that mimics the clinical protocol.
- 5. Monitoring and Endpoints:
- Tumor Growth: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
- Body Weight: Monitor the body weight of the mice as an indicator of treatment toxicity.
- Endpoint: The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
- Statistical Analysis: Analyze the differences in tumor growth between the treatment groups using appropriate statistical methods (e.g., ANOVA, t-tests).

Visualizations Signaling Pathway of SGN-CD19A

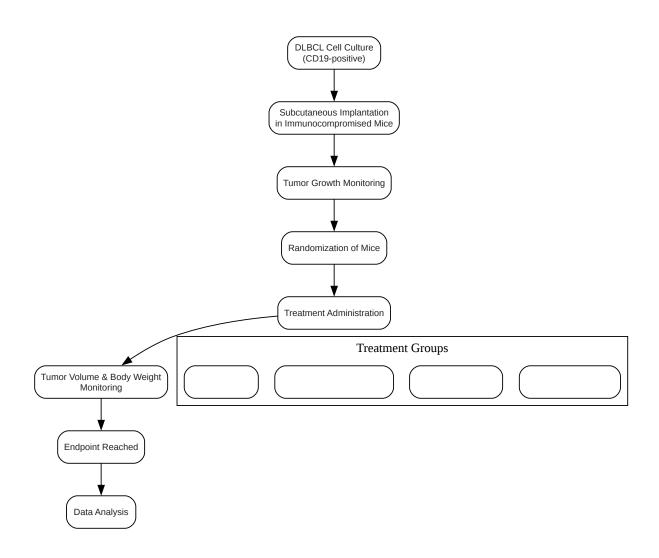


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Caption: Mechanism of action of SGN-CD19A.

Experimental Workflow for Preclinical Evaluation



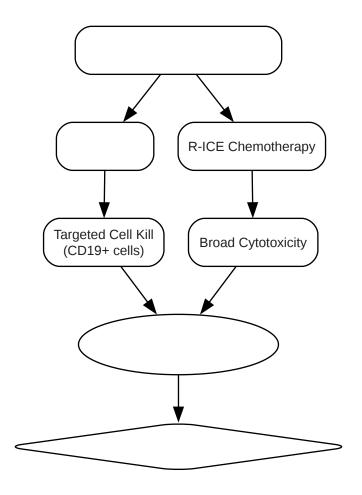


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Caption: In vivo xenograft study workflow.

Logical Relationship of Combination Therapy





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Caption: Rationale for combination therapy.

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